molecular formula C23H28ClN5O3 B1662471 Azimilide CAS No. 149908-53-2

Azimilide

Cat. No. B1662471
CAS RN: 149908-53-2
M. Wt: 458 g/mol
InChI Key: MREBEPTUUMTTIA-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azimilide is a class III antiarrhythmic drug used to control abnormal heart rhythms . It affects the repolarization of the heart, prolongs the duration of the action potential and the refractory period . Azimilide is not approved for use in any country but is currently in clinical trials in the United States .


Molecular Structure Analysis

Azimilide has a molecular formula of C23H28ClN5O3 and a molar mass of 457.96 g·mol−1 . The structure of Azimilide is complex and includes various functional groups .


Chemical Reactions Analysis

Azimilide undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . One study has shown that a cleaved metabolite, 4-chloro-2-phenyl furoic acid was present at high concentration in plasma .


Physical And Chemical Properties Analysis

Azimilide has a molecular formula of C23H28ClN5O3 and a molar mass of 457.96 g·mol−1 . Further physical and chemical properties specific to Azimilide are not explicitly mentioned in the search results.

Scientific Research Applications

Antiarrhythmic Effects in Ischemia-Related Conditions

Azimilide has shown effectiveness against ventricular tachyarrhythmias related to ischemia in canine models. It also has been reported to be effective against ischemia/reperfusion arrhythmias in rats, suggesting its potential application in managing arrhythmias following ischemic events .

Atrial Flutter and Fibrillation Management

Preliminary findings suggest that Azimilide can terminate atrial flutter in dogs with specific cardiac modifications. This points towards its use in managing atrial flutter, a condition characterized by rapid and irregular beating of the atrial chambers of the heart .

Prolongation of Cardiac Repolarization

In animal studies, Azimilide has been observed to prolong repolarization by increasing the action potential duration and effective refractory period. This property is crucial for the management of various cardiac arrhythmias .

Sudden Cardiac Death Prevention

Azimilide demonstrated antifibrillatory efficacy in a canine model of sudden cardiac death. This suggests its potential role in preventive strategies against sudden cardiac arrest due to fatal arrhythmias .

Treatment of Atrial Fibrillation with Ventricular Dysfunction

The efficacy of Azimilide in treating atrial fibrillation, especially in the presence of left ventricular systolic dysfunction, has been explored. The Azimilide Postinfarct Survival Evaluation (ALIVE) trial results are significant for patients with compromised ventricular function post-myocardial infarction .

Mechanism of Action

Target of Action

Azimilide primarily targets the Potassium voltage-gated channel subfamily E member 1 , Potassium voltage-gated channel subfamily KQT member 1 , and Potassium voltage-gated channel subfamily H member 2 . These channels are responsible for the repolarization of cardiac myocytes, a crucial process in the cardiac action potential.

Mode of Action

Azimilide operates by blocking both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells . This is distinct from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels . It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)) .

Biochemical Pathways

Azimilide’s action is directed to the different currents present in atrial and ventricular cardiac myocytes. It principally blocks I(Kr), and I(Ks), with much weaker effects on I(Na), I(Ca), I(NCX) and I(K.Ach) . The I(Kr) (rapid) and I(Ks) (slow) are inward rectifier potassium currents, responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential .

Pharmacokinetics

Azimilide exhibits excellent oral absorption . Its metabolic fate in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . One study has shown that a cleaved metabolite, 4-chloro-2-phenyl furoic acid was present at high concentration in plasma, while other plasma metabolites, azimilide N-oxide, and a cleaved hydantoin metabolite were present at lower concentrations than azimilide .

Result of Action

Azimilide slows repolarization of the heart and prolongs the QT interval of the electrocardiogram . Prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by azimilide can result in predisposition towards severe ventricular arrhythmias .

Action Environment

Azimilide binds on the extracellular domain of the hERG channel, this propagates a conformational change and inhibits the current . This block exhibits reverse use-dependence, i.e., the channel blocking effect wanes at faster pulsing rates of the cell .

Safety and Hazards

Azimilide carries some risk of torsade de pointes and rarely, neutropoenia . In rare cases, excessive prolongation of ventricular repolarization by Azimilide can result in predisposition towards severe ventricular arrhythmias . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREBEPTUUMTTIA-PCLIKHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of azimilide is to block both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells. This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels. It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)). Its effects on reentrant circuits in infarct border zones causing ventricular tachyarrhythmias are unknown.
Record name Azimilide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Azimilide

CAS RN

149908-53-2
Record name Azimilide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZIMILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74QU6P2934
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared as described hereinbelow. The dihydrochloride salt, 1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4 imidazolidinedione dihydrochloride, (6.56 g, 0.0124 mole) prepared as described in Example A herein, is dissolved in H2O (300 ml) and washed with (1×100 ml). The aqueous phase is made basic with saturated NaHO3 solution. The resulting mixture is extracted with CH2Cl2 (4×100 ml). The extract is washed with saturated NaCl (2×50 ml), dried over MgSO4 (activated charcoal), filtered and concentrated under reduced pressure to a solid residue. This solid is triturated in anhydrous ether, collected and air-dried. Recrystallization once from absolute EtOH and then from toluene (activated charcoal), next washing with anhydrous ether and air drying gives 2.05 g (0.0045 mole) of 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azimilide
Reactant of Route 2
Reactant of Route 2
Azimilide
Reactant of Route 3
Reactant of Route 3
Azimilide
Reactant of Route 4
Reactant of Route 4
Azimilide
Reactant of Route 5
Reactant of Route 5
Azimilide
Reactant of Route 6
Azimilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.